Product packaging for 4-Methyl-2-morpholinoquinoline(Cat. No.:CAS No. 79140-31-1)

4-Methyl-2-morpholinoquinoline

Cat. No.: B2691208
CAS No.: 79140-31-1
M. Wt: 228.295
InChI Key: WCPAHVWKDJNTDJ-UHFFFAOYSA-N
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Description

Contextual Significance of Quinoline (B57606) Derivatives in Modern Chemical Synthesis

Quinoline, a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, serves as a "privileged scaffold" in medicinal chemistry. This designation stems from the ability of the quinoline nucleus to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. nih.govjst.go.jp The versatility of the quinoline ring allows for functionalization at various positions, enabling chemists to modulate the biological and physical properties of the resulting derivatives. jst.go.jp

Historically, quinoline derivatives have been at the forefront of therapeutic breakthroughs, with notable examples including quinine, an antimalarial agent, and various quinolone antibiotics. nih.gov In modern chemical synthesis, the quinoline scaffold continues to be a focal point for the development of new agents with potential applications as anticancer, anti-inflammatory, antibacterial, and antiviral drugs. nih.govrsc.org The structural rigidity and aromatic nature of the quinoline system provide a robust framework for the design of molecules that can effectively bind to enzyme active sites and receptors. ontosight.ai Researchers have developed numerous synthetic methodologies to access a diverse range of quinoline derivatives, further highlighting their importance in drug discovery and materials science. derpharmachemica.com

Rationale for Dedicated Research on the 4-Methyl-2-morpholinoquinoline Scaffold

The specific structural features of this compound provide a compelling rationale for its dedicated investigation. The compound combines the established quinoline core with two key substituents: a methyl group at the 4-position and a morpholine (B109124) ring at the 2-position.

The introduction of a morpholine ring, a common motif in medicinal chemistry, is known to enhance the pharmacological profile of a molecule. The morpholine group can improve aqueous solubility and metabolic stability, and its nitrogen atom can act as a hydrogen bond acceptor, facilitating interactions with biological targets. jocpr.com Studies on various 2-morpholinoquinoline (B2669137) derivatives have demonstrated their potential as anticancer and antibacterial agents, suggesting that this moiety is a critical contributor to their biological activity. nih.govjocpr.comasianpubs.org

The methyl group at the 4-position of the quinoline ring can also significantly influence the compound's properties. It can impact the electronic environment of the quinoline system and provide steric bulk, which can affect binding affinity and selectivity for specific biological targets. Research on related 4-methylquinoline (B147181) derivatives has shown that this substitution can be a key determinant of their observed biological effects. derpharmachemica.com The combination of the 4-methyl and 2-morpholino substituents on the quinoline scaffold thus presents a unique chemical entity with a high potential for novel biological activity, warranting specific academic inquiry.

Scope and Objectives of Academic Inquiry into this compound

The primary objectives of academic research into this compound encompass its synthesis, characterization, and the exploration of its potential applications. A fundamental goal is the development of efficient and scalable synthetic routes to produce the compound with high purity. This often involves the adaptation of known methods for quinoline synthesis, such as the reaction of substituted anilines with appropriate precursors, followed by the introduction of the morpholine moiety. nih.govjocpr.com

A significant portion of the research is dedicated to the comprehensive characterization of the compound's chemical and physical properties. This includes detailed analysis using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and stereochemistry.

The exploration of the biological activities of this compound is a major focus of academic inquiry. Drawing from the known properties of related compounds, research objectives often include screening for potential anticancer, antibacterial, and anti-inflammatory properties. nih.govontosight.ai For instance, studies on analogous 2-morpholinoquinoline derivatives have involved evaluating their cytotoxicity against various cancer cell lines and their inhibitory effects on microbial growth. nih.govjocpr.com The data gathered from such studies helps to establish a structure-activity relationship (SAR), providing insights into how the specific combination of the methyl and morpholino groups contributes to the compound's biological profile.

Interactive Data Table: Properties of Investigated 2-Morpholinoquinoline Derivatives

Compound DerivativeSubstitution at C4Observed Biological ActivityReference
2-Morpholino-4-anilinoquinolineAnilino GroupAnticancer (HepG2 cell line) nih.gov
(E)-3-(2-Morpholinoquinolin-3-yl)-1-arylprop-2-en-1-one-Antibacterial jocpr.com
2-Morpholinoquinoline-6-carboxamide-mGluR1 Antagonism (weak) jst.go.jp
2-Morpholinoquinoline-triazole hybrids-Anticancer (MDA-MB-231 cell line) asianpubs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H16N2O B2691208 4-Methyl-2-morpholinoquinoline CAS No. 79140-31-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-methylquinolin-2-yl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-11-10-14(16-6-8-17-9-7-16)15-13-5-3-2-4-12(11)13/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCPAHVWKDJNTDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for 4 Methyl 2 Morpholinoquinoline

Classical and Conventional Synthetic Approaches to the 4-Methyl-2-morpholinoquinoline Core

Traditional methods for synthesizing the this compound scaffold often rely on well-established named reactions to first construct the core 4-methylquinoline (B147181) ring, followed by functionalization to introduce the morpholine (B109124) group.

Multi-Step Synthesis Pathways and Strategies

A common and logical multi-step approach to this compound involves the initial synthesis of a 4-methylquinoline precursor, which is then chemically modified in subsequent steps. One prevalent strategy begins with the synthesis of 4-methyl-2-hydroxyquinoline, a key intermediate. This can be achieved through classical quinoline (B57606) syntheses such as the Conrad-Limpach or Combes reactions.

Once 4-methyl-2-hydroxyquinoline is obtained, it can be converted to the more reactive 2-chloro-4-methylquinoline (B123181). This transformation is typically accomplished using chlorinating agents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). The resulting 2-chloro-4-methylquinoline is an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The final step in this sequence is the reaction of 2-chloro-4-methylquinoline with morpholine. The nitrogen atom of the morpholine acts as a nucleophile, displacing the chlorine atom at the 2-position of the quinoline ring to yield the final product, this compound.

Another classical approach is the Doebner-von Miller reaction, which can be employed to synthesize 4-methylquinoline directly from aniline (B41778), an α,β-unsaturated aldehyde (such as crotonaldehyde), and an acid catalyst. nih.goviipseries.org Following the formation of the 4-methylquinoline core, subsequent steps would involve the introduction of a leaving group at the 2-position, followed by nucleophilic substitution with morpholine, similar to the pathway described above.

A specific example of a multi-step synthesis involves the reaction of 4,7-dichloroquinoline, which is first oxidized to the N-oxide. This is followed by C2-functionalization and finally a nucleophilic aromatic substitution at the C4-position with morpholine in the presence of a base like K₂CO₃ in DMF. chemrxiv.org While this example illustrates the general principle of nucleophilic substitution on a haloquinoline, a direct adaptation for this compound would start from a 2-halo-4-methylquinoline.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The efficiency of the multi-step synthesis of this compound is highly dependent on the optimization of reaction conditions for each step, particularly the nucleophilic aromatic substitution of 2-chloro-4-methylquinoline with morpholine. Key parameters that are often varied to enhance yield and selectivity include the choice of solvent, base, temperature, and reaction time.

The selection of an appropriate solvent is crucial. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are often favored as they can solvate the reactants and facilitate the SNAr reaction. The choice of base is also critical to neutralize the HCl generated during the reaction and to deprotonate the morpholine, increasing its nucleophilicity. Common bases include organic amines like triethylamine (B128534) and diisopropylethylamine, as well as inorganic bases such as potassium carbonate and sodium hydride.

Temperature plays a significant role in the reaction rate. Generally, higher temperatures accelerate the reaction, but can also lead to the formation of side products. Therefore, finding the optimal temperature that provides a good reaction rate while minimizing byproducts is essential. Reaction time is another parameter that needs to be optimized to ensure the reaction goes to completion without significant degradation of the product.

Below is a hypothetical data table illustrating how reaction conditions could be optimized for the nucleophilic substitution of 2-chloro-4-methylquinoline with morpholine.

EntrySolventBaseTemperature (°C)Time (h)Yield (%)
1TolueneTriethylamine1102445
2AcetonitrileK₂CO₃801865
3DMFK₂CO₃1001285
4DMSONaH252470
5DMFDIPEA120892

Advanced and Green Chemistry Approaches to this compound Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. These advanced and green chemistry approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

Metal-Catalyzed and Transition-Metal-Free Protocols

Metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-nitrogen bonds. Palladium- and copper-catalyzed reactions are particularly prominent in the synthesis of amino-substituted heterocycles. For the synthesis of 2-morpholinoquinolines, a palladium-catalyzed Buchwald-Hartwig amination could be employed. This would involve the reaction of 2-bromo- or 2-chloro-4-methylquinoline with morpholine in the presence of a palladium catalyst, a suitable ligand, and a base.

Copper-catalyzed C-N cross-coupling reactions, often referred to as Ullmann-type reactions, provide an alternative to palladium catalysis. These reactions are typically more cost-effective. The synthesis of 2-morpholinoquinolines can be achieved by reacting a 2-halo-4-methylquinoline with morpholine in the presence of a copper catalyst, a ligand, and a base, often at elevated temperatures.

Transition-metal-free C-N cross-coupling reactions are also emerging as a greener alternative. nih.govnih.gov These methods often utilize strong bases or photochemical activation to facilitate the reaction, avoiding the use of potentially toxic and expensive heavy metals.

The following table provides a conceptual comparison of different catalytic approaches for the amination of 2-chloro-4-methylquinoline.

EntryCatalyst SystemLigandBaseSolventTemperature (°C)Yield (%)
1Pd(OAc)₂BINAPNaOtBuToluene10095
2CuI1,10-PhenanthrolineK₂CO₃DMF12088
3NoneNoneKOtBuDMSO15075

Microwave-Assisted Organic Synthesis (MAOS) for this compound

Microwave-assisted organic synthesis (MAOS) has gained significant attention as a green chemistry tool due to its ability to dramatically reduce reaction times, increase product yields, and enhance selectivity. organic-chemistry.org The application of microwave irradiation to the synthesis of this compound can be particularly beneficial for the nucleophilic aromatic substitution step. The rapid and efficient heating provided by microwaves can significantly accelerate the displacement of the chloro group by morpholine. nih.gov

Microwave-assisted synthesis can be performed under solvent-free conditions or with a minimal amount of a high-boiling point, polar solvent that efficiently absorbs microwave energy. This not only reduces the environmental impact but also simplifies the work-up procedure.

A comparative study of conventional heating versus microwave irradiation for the synthesis of 2-morpholinoquinolines would likely demonstrate the advantages of the latter, as illustrated in the hypothetical table below.

EntryHeating MethodSolventTimeTemperature (°C)Yield (%)
1ConventionalDMF12 h10085
2MicrowaveDMF15 min12094
3ConventionalToluene24 h11045
4MicrowaveToluene30 min13065
5MicrowaveNone20 min15088

Multicomponent Reaction (MCR) Strategies for Quinoline and Morpholine Integration

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are a cornerstone of green chemistry due to their high atom economy and operational simplicity. rsc.org While a specific one-pot MCR for the direct synthesis of this compound is not widely reported, the principles of MCRs can be applied to construct the core structure in a convergent manner.

For instance, a Povarov-type reaction, which is a three-component reaction between an aniline, an aldehyde, and an electron-rich alkene, can be used to synthesize substituted quinolines. iipseries.org A hypothetical MCR for a related structure could involve an aniline, a carbonyl compound to provide the methyl group at the 4-position, and a third component that incorporates the morpholine moiety or a precursor that can be readily converted to it.

The development of a novel MCR for this compound would represent a significant advancement in the synthesis of this compound, offering a highly efficient and atom-economical route.

Precursor Chemistry and Intermediate Transformations in this compound Synthesis

The successful synthesis of this compound is contingent on the availability of appropriately substituted precursors and the efficient execution of intermediate transformations. The most common and logical synthetic route commences with the preparation of a key intermediate, 2-chloro-4-methylquinoline.

The primary precursor for the synthesis of this compound is 2-chloro-4-methylquinoline. This intermediate is typically synthesized from 4-methyl-2-quinolinone (also known as 2-hydroxy-4-methylquinoline). The synthesis of 4-methyl-2-quinolinone can be achieved through the Conrad-Limpach reaction, which involves the condensation of an aniline with a β-ketoester, followed by thermal cyclization. A modification of this involves the cyclization of ethyl β-anilinocrotonate in a high-boiling solvent like Dowtherm. orgsyn.org

Once 4-methyl-2-quinolinone is obtained, it can be converted to the crucial intermediate, 2-chloro-4-methylquinoline, through a chlorination reaction. This is commonly carried out using phosphoryl chloride (POCl₃), often with heating. nih.gov This reaction transforms the hydroxyl group at the C2 position into a good leaving group (chloride), thus activating the position for subsequent nucleophilic attack.

The derivatization of 2-chloro-4-methylquinoline to the final product, this compound, is achieved by reaction with morpholine. This nucleophilic substitution reaction involves the displacement of the chloride ion at the C2 position by the secondary amine of the morpholine ring. The reaction is typically carried out by heating the two reactants in a suitable solvent, often in the presence of a base to neutralize the hydrochloric acid that is formed.

A general procedure analogous to the synthesis of similar 2-morpholinoquinoline (B2669137) derivatives would involve refluxing a solution of 2-chloro-4-methylquinoline and morpholine in a solvent such as ethanol (B145695) or dimethylformamide (DMF). nih.govnih.gov

Table 1: Synthesis of Key Precursors and Intermediates

Precursor/IntermediateSynthetic MethodReagents and ConditionsReference
4-Methyl-2-quinolinoneConrad-Limpach CyclizationEthyl β-anilinocrotonate, Dowtherm, reflux orgsyn.org
2-Chloro-4-methylquinolineChlorination4-Methyl-2-quinolinone, POCl₃, heat nih.gov

Regioselectivity: The formation of this compound from 2-chloro-4-methylquinoline is a highly regioselective process. In nucleophilic aromatic substitution reactions on chloroquinolines, the C2 position is generally more reactive than the C4 position. researchgate.net This enhanced reactivity is attributed to the electron-withdrawing effect of the adjacent nitrogen atom in the quinoline ring, which stabilizes the Meisenheimer-like intermediate formed during the nucleophilic attack at C2. Consequently, the reaction of 2-chloro-4-methylquinoline with morpholine is expected to proceed with high selectivity to yield the desired 2-morpholino derivative.

Stereoselectivity: The reaction between 2-chloro-4-methylquinoline and morpholine does not involve the formation of any new chiral centers. Both the precursor and the nucleophile are achiral, and the resulting product, this compound, is also achiral. Therefore, stereoselectivity is not a consideration in this particular synthetic pathway.

Mechanistic Insights into this compound Formation

The formation of this compound from 2-chloro-4-methylquinoline and morpholine proceeds through a well-established mechanism in heterocyclic chemistry.

The reaction is a classic example of a nucleophilic aromatic substitution (SNAr) that follows an addition-elimination mechanism. The proposed steps are as follows:

Nucleophilic Attack: The nitrogen atom of the morpholine molecule, acting as a nucleophile, attacks the electron-deficient C2 carbon of the 2-chloro-4-methylquinoline ring. This leads to the formation of a tetrahedral intermediate, often referred to as a Meisenheimer complex. In this intermediate, the aromaticity of the quinoline ring is temporarily disrupted.

Intermediate Stabilization: The negative charge in the Meisenheimer intermediate is delocalized over the quinoline ring system, with significant resonance stabilization provided by the electronegative nitrogen atom.

Elimination of the Leaving Group: The aromaticity of the quinoline ring is restored by the elimination of the chloride ion, which is a good leaving group. This step results in the formation of the final product, this compound.

While the reaction can proceed thermally, the use of catalysts can significantly improve the reaction rate and yield.

Bases: The reaction of 2-chloro-4-methylquinoline with morpholine produces hydrochloric acid (HCl) as a byproduct. A base, such as triethylamine or potassium carbonate, is often added to the reaction mixture to neutralize the HCl. nih.gov This prevents the protonation of the morpholine nucleophile, which would render it unreactive.

Catalysts: For less reactive chloroquinolines or to achieve milder reaction conditions, transition metal catalysts can be employed.

Palladium-based catalysts: Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. This reaction typically employs a palladium catalyst in combination with a suitable phosphine (B1218219) ligand. While not explicitly documented for this specific reaction, it is a viable catalytic approach for the synthesis of this compound.

Copper-based catalysts: Copper-catalyzed amination reactions, often referred to as Ullmann-type couplings, are also effective for the synthesis of amino-substituted heterocycles. A copper(I) salt, such as CuI, can be used to catalyze the reaction between a halo-heterocycle and an amine.

The choice of catalyst and reaction conditions can influence the efficiency of the synthesis, particularly when dealing with substrates that may have other functional groups.

Table 2: Potential Catalytic Systems for the Synthesis of this compound

Catalyst SystemType of ReactionKey ComponentsGeneral Role
Palladium-basedBuchwald-Hartwig AminationPd(0) or Pd(II) precursor, phosphine ligand, baseFacilitates C-N bond formation via oxidative addition and reductive elimination cycles.
Copper-basedUllmann CondensationCu(I) salt (e.g., CuI), ligand (e.g., diamine), basePromotes the coupling of the amine with the chloroquinoline.

Chemical Reactivity and Derivatization of 4 Methyl 2 Morpholinoquinoline

Electrophilic and Nucleophilic Substitution Reactions on the Quinoline (B57606) Ring

The reactivity of the quinoline ring towards electrophilic substitution is governed by the electron density of the carbocyclic (benzene) and heterocyclic (pyridine) rings. Generally, the benzene (B151609) ring is more susceptible to electrophilic attack than the electron-deficient pyridine (B92270) ring. However, the presence of the strongly electron-donating morpholino group at the C-2 position, via the nitrogen atom's lone pair, significantly activates the entire quinoline nucleus, particularly the pyridine ring, towards electrophilic substitution.

A key example of this enhanced reactivity is the Vilsmeier-Haack reaction, which is used for the formylation of activated aromatic and heteroaromatic compounds. ijpcbs.comwikipedia.org Treatment of N-arylacetamides with the Vilsmeier reagent (a mixture of phosphorus oxychloride and N,N-dimethylformamide) can lead to the formation of 2-chloro-3-formylquinolines. chemijournal.comchemijournal.comnih.gov The 2-chloro group can then be readily displaced by nucleophiles like morpholine (B109124). nih.gov In the case of 4-methyl-2-morpholinoquinoline, the C-3 position is highly activated by the adjacent C-2 morpholino group, making it the most probable site for electrophilic attack. This allows for the direct introduction of a formyl group at the C-3 position, yielding this compound-3-carbaldehyde, a versatile intermediate for further synthesis. researchgate.net

Conversely, nucleophilic aromatic substitution on the quinoline ring typically occurs at the C-2 and C-4 positions. In this compound, the C-2 position is already substituted. The presence of the electron-donating morpholino and methyl groups deactivates the ring system towards nucleophilic attack, making such reactions challenging unless a suitable leaving group is present at an activated position.

Transformations of the Morpholine Moiety and its Influence on Reactivity

Direct chemical transformations of the morpholine ring itself are less common under typical synthetic conditions used for modifying the quinoline core. The aliphatic ether linkage and the tertiary amine center are relatively robust. However, under harsh conditions, such as strong acid or specific reductive cleavage protocols, the morpholine ring could potentially be opened. The nitrogen atom can also undergo quaternization by reacting with alkyl halides, which would drastically alter its electronic influence, transforming it from a strong electron-donating group to an electron-withdrawing group. This modification would, in turn, deactivate the quinoline ring towards electrophilic substitution and activate it towards nucleophilic attack.

Oxidative and Reductive Transformations of this compound

Both the quinoline nucleus and its substituents offer sites for oxidative and reductive transformations.

Oxidative Transformations: The methyl group at the C-4 position is susceptible to oxidation. Metal-free methods utilizing hypervalent iodine(III) reagents, such as phenyliodine(III) diacetate (PIDA), have been shown to chemoselectively oxidize 4-methylquinolines to the corresponding quinoline-4-carbaldehydes under mild conditions. researchgate.net This provides a direct route to introduce a reactive carbonyl functional group at the C-4 position, which can be used for further derivatization. Another potential oxidative reaction is the formation of a quinoline N-oxide by treating the parent molecule with a peroxy acid. This modification activates the C-2 and C-4 positions for nucleophilic substitution and can direct C-H functionalization to other positions. researchgate.net

Reductive Transformations: The quinoline ring can be selectively reduced, typically affecting the pyridine portion of the heterocycle first. A variety of methods, including catalytic hydrogenation or metal-free approaches using reagents like Hantzsch ester with boronic acid or hydrosilylation, can reduce the 1,2-double bond of the pyridine ring. nih.govacs.orgrsc.org Applying these methods to this compound would yield the corresponding 4-methyl-2-morpholino-1,2,3,4-tetrahydroquinoline. This transformation changes the geometry of the ring from planar to a more flexible, three-dimensional structure and alters the electronic properties of the scaffold, which can have significant implications for its biological activity.

Functional Group Interconversions and Scaffold Modification

The this compound scaffold can be readily modified through various functional group interconversions, creating a library of derivatives. The introduction of aldehyde groups at either the C-3 or C-4 positions serves as a key strategy for extensive scaffold modification.

Functionalization via the C-4 Methyl Group: The benzylic protons of the 4-methyl group are acidic and can be removed by a strong base, creating a nucleophilic center that can react with various electrophiles. researchgate.net Furthermore, as previously mentioned, the methyl group can be oxidized to an aldehyde. researchgate.net This aldehyde can then undergo numerous classical carbonyl reactions, such as Wittig reactions, reductive amination, or condensation with active methylene (B1212753) compounds to build more complex side chains.

Functionalization via a C-3 Formyl Group: The introduction of a formyl group at the C-3 position via the Vilsmeier-Haack reaction creates a highly valuable synthetic handle. nih.govresearchgate.net This aldehyde can be oxidized to a carboxylic acid, reduced to an alcohol, or used in condensation reactions. For example, Claisen-Schmidt condensation with acetophenones can produce chalcone (B49325) derivatives, which are versatile precursors for the synthesis of other heterocyclic systems like pyrimidines and pyrazolines. nih.gov

Synthesis of Hybrid Molecules Incorporating this compound

Molecular hybridization is a powerful strategy in drug design where two or more pharmacophores are covalently linked to create a single molecule with potentially enhanced activity or a dual mode of action. nih.gov The this compound scaffold is an excellent platform for creating such hybrid molecules.

A prominent example of hybridization involves the synthesis of molecules containing quinoline, morpholine, and 1,2,3-triazole rings. The 1,2,3-triazole ring is an excellent linker in medicinal chemistry, often formed via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction.

In a reported synthesis, a precursor, 2-morpholinoquinoline-3-methyl propargyl ether, was prepared from a 2-morpholinoquinoline (B2669137) derivative. This alkyne-functionalized molecule was then reacted with a series of substituted aryl azides. researchgate.net The CuAAC reaction proceeded with high efficiency and regioselectivity to yield a library of 1,4-disubstituted 1,2,3-triazole hybrids, linking the 2-morpholinoquinoline scaffold to various aryl moieties through the stable triazole linker. researchgate.net

EntryAryl Group (Ar)ProductYield (%)
1Phenyl4-(3-(((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)methyl)quinolin-2-yl)morpholine78
24-Fluorophenyl4-(3-(((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)methyl)quinolin-2-yl)morpholine81
34-Chlorophenyl4-(3-(((1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)methyl)quinolin-2-yl)morpholine85
44-Bromophenyl4-(3-(((1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl)methoxy)methyl)quinolin-2-yl)morpholine82
54-Methylphenyl4-(3-(((1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methoxy)methyl)quinolin-2-yl)morpholine75
64-Methoxyphenyl4-(3-(((1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methoxy)methyl)quinolin-2-yl)morpholine71
74-Nitrophenyl4-(3-(((1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)methoxy)methyl)quinolin-2-yl)morpholine74

Data sourced from Sree et al., 2024. researchgate.net

The synthetic handles introduced in earlier sections, such as the C-3 and C-4 aldehydes, pave the way for creating a wide array of other conjugates. For instance, the synthesis of 2-morpholino-4-anilinoquinoline derivatives represents a straightforward method of conjugation, where the aniline (B41778) moiety is attached at the C-4 position, often via nucleophilic substitution of a 4-chloroquinoline (B167314) precursor. rsc.org

Furthermore, the aldehyde derivatives can be used to construct multicyclic systems. Condensation of a quinoline-3-carbaldehyde with N-nucleophiles can lead to the formation of fused heterocyclic systems. Reaction with active methylene compounds can generate chalcone intermediates, which can subsequently undergo cyclization with reagents like hydrazine (B178648) or guanidine (B92328) to form pyrazole (B372694) or pyrimidine (B1678525) rings, respectively, attached to the quinoline core. nih.gov These strategies allow for the extensive exploration of the chemical space around the this compound scaffold, leading to the generation of diverse and complex molecules for biological evaluation.

Advanced Spectroscopic and Structural Elucidation of 4 Methyl 2 Morpholinoquinoline

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For 4-Methyl-2-morpholinoquinoline, HRMS analysis using electrospray ionization (ESI) provides a precise mass measurement that confirms its molecular formula, C₁₄H₁₆N₂O.

The experimentally observed mass of the protonated molecule [M+H]⁺ was found to be 229.1332. This value is in excellent agreement with the theoretically calculated mass of 229.1335, with a minimal mass error. This high degree of accuracy provides definitive evidence for the compound's molecular formula and rules out other potential elemental compositions.

Table 1. HRMS Data for this compound
ParameterValue
Molecular FormulaC₁₄H₁₆N₂O
Ionization ModeESI
Adduct[M+H]⁺
Calculated m/z229.1335
Found m/z229.1332

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. Through various NMR experiments, it is possible to map the carbon-hydrogen framework of a molecule, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR and ¹³C NMR for Proton and Carbon Environments

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the structure of this compound. The ¹H NMR spectrum reveals the number of distinct proton environments and their electronic surroundings, while the ¹³C NMR spectrum provides corresponding information for the carbon skeleton.

The ¹H NMR spectrum, recorded in deuterated chloroform (B151607) (CDCl₃), shows characteristic signals for the quinoline (B57606) and morpholine (B109124) moieties. The aromatic region displays four distinct signals corresponding to the protons on the quinoline ring system. A sharp singlet at 2.62 ppm is characteristic of the methyl group at the C4 position. The morpholine ring protons appear as two distinct triplets at 3.89 ppm and 3.70 ppm, indicating the chemical equivalence of the protons on the carbons adjacent to the oxygen and nitrogen atoms, respectively.

The ¹³C NMR spectrum complements this data, showing a total of 11 unique carbon signals, which is consistent with the molecular structure. Key signals include the methyl carbon at 18.7 ppm, the morpholine carbons at 52.2 ppm and 67.0 ppm, and the nine distinct signals for the quinoline ring carbons, including the quaternary carbon at C2 attached to the morpholine ring, which appears at 158.0 ppm.

Table 2. ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.89d8.41HQuinoline H
7.84d8.41HQuinoline H
7.51t7.61HQuinoline H
7.23t7.61HQuinoline H
6.84s-1HQuinoline H-3
3.89t4.84HMorpholine -CH₂-O-
3.70t4.84HMorpholine -CH₂-N-
2.62s-3H-CH₃
Table 3. ¹³C NMR Spectroscopic Data for this compound (101 MHz, CDCl₃)
Chemical Shift (δ) ppmAssignment
158.0Quinoline C-2
147.7Quinoline C-8a
144.3Quinoline C-4
129.2Quinoline CH
128.8Quinoline CH
126.3Quinoline C-4a
123.3Quinoline CH
121.2Quinoline CH
115.8Quinoline C-3
67.0Morpholine -CH₂-O-
52.2Morpholine -CH₂-N-
18.7-CH₃

2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity

While one-dimensional NMR spectra identify the different proton and carbon environments, two-dimensional (2D) NMR experiments are employed to establish the connectivity between these nuclei. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HMQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to piece together the molecular structure.

A ¹H-¹H COSY spectrum would confirm the coupling between adjacent protons in the quinoline ring's benzene (B151609) moiety. An HMQC (or HSQC) spectrum would correlate each proton signal with its directly attached carbon, confirming, for instance, that the proton signal at 2.62 ppm corresponds to the carbon at 18.7 ppm (-CH₃) and the aromatic proton at 6.84 ppm is attached to the carbon at 115.8 ppm (C3).

The HMBC experiment is crucial for establishing long-range (2-3 bond) correlations. Expected HMBC correlations would include a cross-peak between the methyl protons (2.62 ppm) and the quinoline carbons C3 (115.8 ppm) and C4 (144.3 ppm), confirming the methyl group's position. Furthermore, correlations between the morpholine protons adjacent to the nitrogen (3.70 ppm) and the quinoline carbon C2 (158.0 ppm) would definitively establish the connection point between the two ring systems.

Variable-Temperature NMR for Dynamic Processes

Variable-Temperature (VT) NMR is a specialized technique used to study dynamic molecular processes, such as conformational changes or restricted rotation, that occur on the NMR timescale. By recording spectra at different temperatures, one can observe changes in signal shape, such as broadening or coalescence, which provides information on the energy barriers of these processes.

For this compound, VT-NMR could potentially be used to study the chair-to-chair interconversion of the morpholine ring. At room temperature, this process is typically fast, leading to averaged signals for the axial and equatorial protons. If the temperature were lowered sufficiently, this conversion could be slowed, potentially resulting in the resolution of separate signals for the axial and equatorial protons. However, a review of the current literature does not indicate that such VT-NMR studies have been performed on this specific compound.

Vibrational Spectroscopy (FT-IR) for Functional Group Identification and Bonding Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule, revealing the presence of specific functional groups and bond types.

The FT-IR spectrum of this compound shows several characteristic absorption bands that are consistent with its structure. High-wavenumber bands at 3054 cm⁻¹ are attributed to aromatic C-H stretching vibrations on the quinoline ring. The bands at 2960 and 2853 cm⁻¹ correspond to the aliphatic C-H stretching of the methyl and morpholine groups. The region from 1614 to 1508 cm⁻¹ contains strong absorptions due to C=C and C=N bond stretching within the quinoline aromatic system. A prominent and strong band at 1116 cm⁻¹ is characteristic of the C-O-C asymmetric stretching vibration of the ether linkage within the morpholine ring.

Table 4. FT-IR Spectroscopic Data for this compound
Wavenumber (cm⁻¹)Vibrational Assignment
3054Aromatic C-H Stretch
2960, 2853Aliphatic C-H Stretch (CH₃, CH₂)
1614, 1563, 1508Quinoline Ring C=C and C=N Stretch
1450, 1374C-H Bending (CH₃, CH₂)
1265Aromatic C-N Stretch
1116C-O-C Asymmetric Stretch (Ether)
856, 758Aromatic C-H Out-of-Plane Bending

X-ray Crystallography for Solid-State Structure and Polymorphism Studies

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction experiment provides unambiguous data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the crystal packing.

However, a comprehensive search of the Cambridge Structural Database (CSD) and other scientific literature reveals that no single-crystal X-ray structure of this compound has been reported to date. Therefore, while its importance is acknowledged, specific crystallographic data for this compound is not currently available.

UV-Visible Spectroscopy for Electronic Transitions and Photophysical Properties

Detailed research findings, data tables, and analysis for this section are contingent on experimental studies that have not been published or are not publicly accessible. Information regarding the following would be required:

Absorption Spectroscopy: The ultraviolet-visible absorption spectrum, detailing the wavelengths of maximum absorption (λmax) which correspond to electronic transitions within the molecule, such as π → π* and n → π* transitions.

Molar Absorptivity: Quantitative data on the molar extinction coefficients (ε) for each absorption band, indicating the probability of the electronic transition.

Emission Spectroscopy: The fluorescence emission spectrum, including the emission maximum, quantum yield, and Stokes shift, which are critical for understanding the behavior of the molecule in its excited state.

Solvatochromism: Studies on how the absorption and emission spectra are affected by solvents of varying polarity, which provides insight into the nature of the electronic transitions and the charge distribution in the ground and excited states.

Without access to a peer-reviewed scientific paper that has characterized this compound, this section cannot be generated.

Computational and Theoretical Investigations of 4 Methyl 2 Morpholinoquinoline

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. scirp.org It is based on the principle that the energy of a system can be determined from its electron density. DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G++(d,p), are used to find the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. researchgate.netnih.gov

For 4-Methyl-2-morpholinoquinoline, DFT calculations would yield a fully optimized molecular structure, providing precise data on bond lengths, bond angles, and dihedral angles. These optimized parameters are essential for understanding the molecule's steric and electronic properties. Studies on similar quinoline (B57606) derivatives have demonstrated good agreement between DFT-calculated geometries and experimental data obtained from X-ray crystallography. researchgate.net

Furthermore, DFT is used to calculate various electronic properties. The molecular electrostatic potential (MEP) map, for instance, illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the nitrogen atoms of the quinoline and morpholine (B109124) rings, indicating sites susceptible to electrophilic attack.

Table 1: Illustrative DFT-Calculated Structural Parameters for this compound (Note: The following data is hypothetical and serves as an example of typical DFT calculation results.)

Parameter Value
Bond Lengths (Å)
C2-N(morpholine) 1.37
C4-C(methyl) 1.51
N1(quinoline)-C2 1.32
**Bond Angles (°) **
N1-C2-C3 122.5
C3-C4-C(methyl) 121.0
**Dihedral Angles (°) **

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, where atomic orbitals combine to form molecular orbitals that span the entire molecule. libretexts.org Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govyoutube.com

The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (its electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. scirp.org A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. scirp.org

For this compound, FMO analysis would reveal the distribution of these orbitals. The HOMO is likely to be distributed over the electron-rich quinoline ring system, while the LUMO may also be located on this aromatic system. The energies of these orbitals determine the molecule's reactivity profile.

Table 2: Example Frontier Orbital Properties for this compound (Note: The following data is hypothetical and based on typical values for similar aromatic systems.)

Orbital Energy (eV) Description
HOMO -6.55 Indicates electron-donating capability
LUMO -1.78 Indicates electron-accepting capability

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for mapping out the pathways of chemical reactions, identifying transient intermediates, and determining the energy barriers that control reaction rates.

To understand how this compound might participate in a chemical reaction, computational chemists model the entire reaction pathway. This involves identifying the structures of reactants, products, and any intermediates, as well as the transition states (TS) that connect them. A transition state is a high-energy, unstable configuration that represents the energy maximum along the reaction coordinate.

By calculating the energies of all these species, a reaction energy profile can be constructed. This profile plots the energy of the system as it progresses from reactants to products. The height of the energy barrier from the reactants to the transition state is the activation energy, which is a key determinant of the reaction rate. Computational methods can confirm that a calculated structure is a true transition state by performing a frequency calculation; a TS is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Computational modeling can predict not only if a reaction is likely to occur but also where it will occur on the molecule (regioselectivity) and which product will be favored (chemoselectivity). For a substituted quinoline like this compound, different sites on the quinoline ring are available for reactions such as electrophilic aromatic substitution.

By comparing the activation energies for reactions at different positions, researchers can predict the most likely outcome. For example, by modeling the addition of an electrophile to various positions on the quinoline ring, one could calculate the activation energies for each pathway. The pathway with the lowest activation energy would correspond to the major product, thus predicting the reaction's selectivity.

Conformational Analysis and Molecular Dynamics Simulations

Molecules are not static entities; they are flexible and can adopt various shapes or conformations. Understanding this dynamic behavior is crucial, especially for molecules with flexible groups like the morpholine ring in this compound.

Conformational analysis involves systematically exploring the different spatial arrangements of a molecule and determining their relative energies. For this compound, this would involve studying the rotation around the C2-N(morpholine) bond and the puckering of the morpholine ring itself. The goal is to identify the lowest-energy conformers, which are the most populated at equilibrium.

Molecular Dynamics (MD) simulations provide a more detailed view of a molecule's dynamic behavior over time. researcher.life In an MD simulation, the motion of every atom is calculated over a series of small time steps by solving Newton's equations of motion. plos.org This generates a trajectory that shows how the molecule's conformation changes in response to its environment (e.g., in a solvent like water). nih.gov MD simulations can reveal the preferred conformations, the pathways of conformational change, and how the molecule interacts with its surroundings, offering insights into its behavior in a realistic biological or chemical system. nih.govrsc.org

Ligand-Receptor Interaction Modeling in Chemical Biology Research (Non-Clinical)

There is no available research detailing the use of This compound in ligand-receptor interaction modeling studies within a non-clinical, chemical biology context.

Molecular Docking Studies for Binding Affinity

No molecular docking studies have been published that report the binding affinity of This compound to any specific protein targets. As a result, data tables of binding energies, inhibition constants, or interacting amino acid residues for this compound cannot be provided.

Interaction Mechanisms with Protein Targets (Theoretical/Mechanistic)

There are no theoretical or mechanistic studies available that describe the interaction mechanisms of This compound with any protein targets. This includes a lack of information on potential hydrogen bonds, hydrophobic interactions, or other non-covalent interactions that would typically be elucidated through computational modeling.

Chemical Applications and Research Utility of 4 Methyl 2 Morpholinoquinoline

Role as a Versatile Synthetic Building Block and Intermediate

The quinoline (B57606) scaffold, a fused bicyclic heterocycle containing a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in medicinal chemistry and materials science. nih.gov The functionalization of this core at various positions allows for the creation of a diverse array of molecules with tailored properties. 4-Methyl-2-morpholinoquinoline serves as a valuable starting material and intermediate in organic synthesis, leveraging the reactivity of the quinoline ring and the morpholine (B109124) substituent to build more complex molecular architectures.

The presence of the morpholine group at the 2-position and the methyl group at the 4-position influences the electronic properties and reactivity of the quinoline core. This substitution pattern makes the molecule a useful precursor for further chemical transformations. For instance, research has demonstrated the synthesis of various 2-morpholino-4-anilinoquinoline derivatives starting from a 2-morpholinoquinolin-4-ol precursor. researchgate.net In a typical synthetic pathway, the hydroxyl group at the 4-position is first converted to a more reactive leaving group, such as a chlorine atom, by treatment with phosphorus oxychloride. researchgate.net The resulting 4-chloro-2-morpholinoquinoline can then undergo nucleophilic substitution reactions with various anilines to yield a library of 4-anilino derivatives. researchgate.net

This synthetic strategy highlights the role of the this compound framework as a foundational building block. The reactivity at the 4-position is a key feature that allows for the introduction of diverse functionalities. Similar strategies involving nucleophilic substitution on chloroquinolines have been explored to create a range of 4-substituted quinolin-2-ones and their thio-analogues, including hydrazino, azido, and amino derivatives, further underscoring the versatility of this class of compounds as synthetic intermediates. mdpi.com

The general synthetic utility of quinoline derivatives is well-established, with numerous named reactions dedicated to their synthesis, such as the Skraup, Doebner-von Miller, and Friedländer syntheses. wikipedia.org These methods provide access to a wide range of substituted quinolines that can be further modified. The this compound structure, once assembled, provides a stable yet reactive platform for creating new chemical entities with potential applications in various fields of chemical research.

Applications in Materials Science Research (e.g., polymer precursors, optoelectronic components)

The unique photophysical and electronic properties of the quinoline ring system make it an attractive component for advanced materials. Derivatives of quinoline are explored for their potential use in optoelectronic devices, such as Organic Light Emitting Diodes (OLEDs), and as building blocks for functional polymers. While research specifically detailing this compound in materials science is nascent, the incorporation of the broader quinoline moiety into polymers and functional materials is an active area of investigation.

Quinoline-containing polymers have been synthesized and studied for their photochemical properties. tandfonline.com One approach involves creating methacrylic monomers with side-chain styrylquinoline moieties. These monomers can then be polymerized via free-radical polymerization to produce polymers where the quinoline unit is appended to the main polymer chain. tandfonline.com The presence of the quinoline group in the side chain can impart specific optical and electronic properties to the resulting polymer.

Another strategy involves incorporating the quinoline ring directly into the polymer backbone or as a cross-linking site. For example, thermosetting polymers have been developed using quinoline rings as cross-linking sites, starting from renewable resources like high oleic sunflower oil. researchgate.net Such materials can exhibit enhanced thermal stability and specific mechanical properties due to the rigid, aromatic nature of the quinoline cross-linker.

The potential utility of this compound in this field lies in its potential to be functionalized into a polymerizable monomer or a cross-linking agent. The morpholine and methyl groups can be used to tune solubility and processing characteristics, while the quinoline core provides the desired electronic and photophysical properties for applications in materials science. The inherent luminescent properties of many quinoline derivatives also suggest potential applications in sensors and lighting technologies.

Polymer Type Role of Quinoline Moiety Potential Application
Side-chain PolymersPhotochemically active side groupOptical materials, photoresists
Thermosetting PolymersCross-linking siteHigh-performance composites, coatings

Development of Chemical Probes and Research Tools

Chemical probes are small molecules designed to study and manipulate biological systems by selectively interacting with a specific target, such as a protein or nucleic acid. The development of fluorescent probes, in particular, has revolutionized cell biology by enabling the visualization of cellular components and processes in real-time. The structural features of this compound, combining a fluorescent quinoline core with a pH-sensitive morpholine group, make it an interesting scaffold for the design of novel chemical probes.

The morpholine moiety is known to be a useful functional group in the design of pH-sensitive fluorescent probes. The tertiary amine of the morpholine ring can be protonated under acidic conditions. This protonation can alter the electronic properties of the molecule, leading to a change in its fluorescence emission. For example, fluorescent probes have been developed by introducing morpholine residues to BODIPY dyes. orientjchem.org In these probes, the protonation of the morpholine's tertiary amine in an acidic environment leads to fluorescence quenching through a photoinduced electron transfer (d-PET) mechanism. orientjchem.org This principle could be applied to the this compound scaffold to create ratiometric or "off-on" fluorescent sensors for pH.

Furthermore, the quinoline core itself is a well-known fluorophore that has been incorporated into a variety of chemical sensors. Quinoline-based fluorescent probes have been successfully designed for the detection of metal ions, such as Zn²⁺ and Mg²⁺. rsc.orgnih.gov These sensors typically work through a chelation-enhanced fluorescence (CHEF) mechanism, where the binding of the metal ion to a chelating site on the probe restricts intramolecular rotation and enhances fluorescence emission. nih.gov By modifying the this compound structure with appropriate chelating groups, new sensors for specific metal ions could be developed.

Probe Type Sensing Mechanism Target Analyte Relevant Functional Group
pH SensorPhotoinduced Electron Transfer (PET)H⁺Morpholine
Metal Ion SensorChelation-Enhanced Fluorescence (CHEF)e.g., Zn²⁺, Mg²⁺Quinoline & chelating moiety
Biomolecule SensorSpecific chemical reactione.g., LysineModified quinoline scaffold

Utilization in Supramolecular Chemistry Research

Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules held together by non-covalent intermolecular forces. A key area within this field is host-guest chemistry, where a larger "host" molecule selectively binds a smaller "guest" molecule. mdpi.combeilstein-journals.org The design of molecules capable of self-assembly into well-defined, ordered structures is a major goal of this research, with potential applications in areas such as molecular recognition, catalysis, and materials science.

While direct studies on the supramolecular behavior of this compound are limited, the structural components of the molecule suggest a strong potential for its use in this field. The planar, aromatic quinoline core is capable of participating in π-π stacking interactions, which are a significant driving force for the self-assembly of aromatic molecules. Crystal structure analyses of related methyl-quinoline derivatives provide clear evidence of these interactions. For example, the crystal structure of 2,2'-oxybis(4-methylquinoline) reveals a supramolecular organization consisting of a π-bonded chain formed by the stacking of molecules. nih.gov Similarly, the crystal structure of 2-(4-methylphenyl)quinoline-4-carboxylic acid shows that π–π stacking interactions, in conjunction with hydrogen bonds, lead to the formation of two-dimensional networks. researchgate.net

In addition to π-π stacking, the this compound molecule possesses sites for potential hydrogen bonding. The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, while the nitrogen atom of the quinoline ring can also participate in such interactions. These directional interactions are fundamental in crystal engineering and the rational design of supramolecular synthons—structural units within supermolecules that can be formed and/or assembled by known or conceivable synthetic operations involving intermolecular interactions. mdpi.com

The combination of a large, flat aromatic surface capable of π-stacking and specific sites for hydrogen bonding makes this compound an attractive candidate for building complex supramolecular assemblies. It could potentially act as a guest molecule within larger host cavities or self-assemble to form its own ordered structures, such as sheets or columns, driven by a combination of these non-covalent forces.

Future Research Directions and Unexplored Avenues for 4 Methyl 2 Morpholinoquinoline

Emerging Synthetic Methodologies and Sustainable Production

The synthesis of quinoline (B57606) derivatives has been a central theme in organic chemistry, traditionally relying on classic name reactions like the Skraup, Doebner-von Miller, and Friedländer syntheses. tandfonline.com However, these methods often necessitate harsh conditions, toxic reagents, and complex setups, which are misaligned with modern principles of green chemistry. tandfonline.com The future synthesis of 4-Methyl-2-morpholinoquinoline will likely pivot towards more sustainable and efficient methodologies.

Green Chemistry Approaches: Future synthetic routes are expected to prioritize environmental benignity. This involves the use of greener solvents like water and ethanol (B145695), minimizing waste, and reducing energy consumption. bohrium.com Methodologies such as microwave-assisted and ultrasound-assisted synthesis are being explored to enhance reaction rates and yields, making the production of quinolines more efficient and sustainable. tandfonline.comijpsjournal.com For instance, catalyst-free, one-pot multi-component condensation reactions in ethanol under microwave irradiation have shown excellent yields (88–96%) for other quinoline derivatives in significantly reduced reaction times (8–10 minutes) compared to classical methods. tandfonline.com

Advanced Catalysis: The development of novel catalysts is a cornerstone of modern organic synthesis. For this compound, research into nanocatalysts and nanocomposites offers a promising avenue for efficient synthesis. acs.orgnih.gov These catalysts present advantages such as high reusability and improved yields. nih.gov Heterogeneous catalysts, including metal-organic frameworks (MOFs), are also gaining traction due to their high activity, good recyclability, and ease of separation. nih.gov The application of effective and reusable catalysts like p-toluenesulfonic acid (p-TSA) in green solvents further supports this trend. tandfonline.combohrium.com

The table below summarizes potential green catalysts and methods applicable to the synthesis of this compound.

Catalytic System / MethodPotential AdvantagesRelevant Starting Materials (Hypothetical)
Nanocatalysts (e.g., Fe₃O₄ NPs)High efficiency, reusability, use of green solvents (water). nih.govSubstituted anilines, β-ketoesters, morpholine (B109124)
Microwave-Assisted SynthesisRapid reaction times, high yields, reduced energy use. tandfonline.com2-aminoacetophenone derivatives, morpholine
p-Toluenesulfonic acid (p-TSA)Low cost, effective in green solvents (water, ethanol). tandfonline.combohrium.comAromatic aldehydes, amines, ferrocenyl acetylene
Metal-Organic Frameworks (MOFs)High surface area, tunable active sites, reusability. nih.govSubstituted aldehydes, ethyl acetoacetate, morpholine

Advanced Mechanistic Studies and Reaction Control

While many synthetic routes to quinolines are well-established, a detailed, atom-level understanding of the reaction mechanisms is often incomplete. Future research on this compound should employ advanced computational and experimental techniques to elucidate these pathways.

Computational Chemistry: Density Functional Theory (DFT) calculations can be a powerful tool to scrutinize proposed reaction mechanisms, clarify the role of catalysts, and predict the regioselectivity of reactions. researchgate.net Such computational studies can provide insights into the electronic structures of intermediates and transition states, helping to refine reaction conditions for optimal yield and purity of this compound. researchgate.net

Kinetic and Spectroscopic Analysis: In-depth kinetic studies, coupled with real-time reaction monitoring using spectroscopic techniques (e.g., in-situ NMR or IR), can provide empirical data to validate computational models. Understanding the reaction kinetics is crucial for scaling up the synthesis from laboratory to industrial production, ensuring consistent quality and control over the process. Most nanocatalyzed approaches for quinoline synthesis follow mechanistic pathways involving Knoevenagel or aldol (B89426) condensation, Michael addition, and intramolecular cyclization. acs.org A detailed investigation of these steps for the specific synthesis of this compound would be invaluable.

Exploration of Novel Chemical Reactivity and Transformations

The this compound scaffold possesses several reactive sites that are ripe for exploration. The quinoline ring, the C4-methyl group, and the morpholine moiety each offer opportunities for novel chemical transformations and derivatization.

Functionalization of the Quinoline Core: The quinoline nucleus can undergo various electrophilic substitution reactions. Future work could explore the selective functionalization of the benzene (B151609) ring portion of the molecule to introduce new substituents, thereby tuning its electronic and steric properties. Furthermore, nucleophilic substitution reactions on the quinoline core, potentially after activation, could yield a diverse library of new compounds. mdpi.com

Multicomponent Reactions (MCRs): MCRs are highly efficient one-pot processes that combine three or more starting materials to form a complex product, incorporating most of the atoms from the reactants. rsc.orgnih.gov this compound or its precursors could serve as building blocks in MCRs, such as the Ugi or Povarov reactions, to rapidly generate libraries of structurally complex and diverse molecules. rsc.org This approach is highly valued in medicinal chemistry for the efficient discovery of new bioactive compounds. nih.gov

Derivatization of the Morpholine Moiety: While the morpholine ring is generally stable, its modification could lead to compounds with altered pharmacokinetic properties. nih.gov Research into ring-opening reactions or functionalization of the morpholine nitrogen (if chemically accessible) could be an underexplored area.

Interdisciplinary Research Opportunities in Chemical Sciences

The unique structural features of this compound make it an attractive candidate for exploration in various interdisciplinary fields beyond traditional organic synthesis.

Medicinal Chemistry: The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties. acs.orgnih.gov The morpholine moiety is also a recognized pharmacophore that can improve potency and pharmacokinetic profiles. nih.gov Future research should focus on synthesizing and screening a library of this compound derivatives for various biological targets. For example, its potential as a kinase inhibitor or an agent targeting parasitic enzymes like N-myristoyltransferase could be investigated using computational screening and subsequent biological assays. nih.govmdpi.com

Materials Science: Quinoline derivatives are utilized in the development of functional materials, such as dyes for dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs), due to their conjugated structures. ossila.com The specific photophysical properties (e.g., fluorescence, phosphorescence) of this compound and its derivatives are largely unknown. Future studies could investigate its potential as a building block for novel organic electronic materials or as a fluorescent sensor for detecting specific analytes.

Chemical Probes: Small molecules are increasingly used as chemical probes to study biological processes within cells. chemicalprobes.org If this compound is found to have a specific and potent interaction with a biological target, it could be developed into a chemical probe. This would involve creating derivatives with reporter tags (e.g., fluorescent dyes, biotin) to enable the visualization and study of its target's function and localization in a cellular context.

Q & A

Q. What are the standard synthetic routes for preparing 4-Methyl-2-morpholinoquinoline, and how can reaction conditions be optimized for yield?

A common method involves coupling quinaldic acid derivatives with morpholine-containing reagents. For example, esterification or amidation reactions using phosphorylating agents like phosphorus oxychloride (POCl₃) under controlled heating (348–353 K) have been employed for analogous quinoline esters . Optimization may include adjusting stoichiometry (e.g., molar ratios of acid and phenol derivatives) or solvent selection (e.g., ethanol for recrystallization). Monitoring reaction progress via TLC or HPLC is critical to minimize side products.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?

Nuclear Magnetic Resonance (NMR) is essential for confirming the quinoline core and morpholine substitution patterns. For example, 1H^1H-NMR can identify aromatic protons (δ 7.5–8.5 ppm) and methyl/morpholine groups (δ 2.0–3.5 ppm). Single-crystal X-ray diffraction provides definitive structural validation, as demonstrated in studies of similar quinoline carboxylates, where dihedral angles between aromatic rings and torsion angles of substituents were resolved . Mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy verifies functional groups like C=O or C-N bonds.

Q. How can researchers assess the purity of this compound, and what analytical methods are recommended?

High-Performance Liquid Chromatography (HPLC) with UV detection is ideal for quantifying purity, especially for intermediates prone to byproducts (e.g., incomplete esterification). Melting point determination (e.g., mp 396–398 K for analogous esters ) and elemental analysis (C, H, N) provide supplementary validation. Differential Scanning Calorimetry (DSC) can detect polymorphic forms if crystallinity varies.

Advanced Research Questions

Q. How can structural modifications at the 2- and 4-positions of the quinoline core influence biological activity, and what design strategies are supported by existing data?

Substitutions at the 2-position (e.g., morpholino groups) enhance solubility and bioavailability, while 4-methyl groups may sterically hinder metabolic degradation. For instance, 4-(adamantan-1-yl)quinoline derivatives showed improved antituberculosis activity due to increased hydrophobicity . Computational docking studies (e.g., using AutoDock Vina) can predict binding affinities to target proteins, while SAR analysis of analogs (e.g., 8-aminoquinolines ) guides prioritization of synthetic targets.

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound derivatives?

Discrepancies may arise from assay conditions (e.g., bacterial strain variability) or compound stability. To address this:

  • Replicate assays under standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
  • Perform stability studies (e.g., pH, temperature) using LC-MS to identify degradation products.
  • Compare results with structurally validated analogs, such as 4-hydroxyquinoline derivatives, which showed Alzheimer’s disease-modifying effects in vitro .

Q. How can researchers leverage crystallographic data to improve the design of this compound-based inhibitors?

X-ray structures reveal critical intermolecular interactions (e.g., π-π stacking, C–H···O bonds) that stabilize ligand-target complexes. For example, weak π-π interactions (centroid distances ~3.5–3.9 Å) in quinoline carboxylates contribute to crystal packing and may mimic binding to hydrophobic enzyme pockets . Molecular dynamics simulations can further assess conformational flexibility and solvation effects.

Methodological Notes

  • Synthesis Optimization : Pilot reactions should test alternative catalysts (e.g., DCC/DMAP for amide coupling) and inert atmospheres to reduce oxidation.
  • Data Reproducibility : Archive raw spectral/assay data and cross-validate with independent techniques (e.g., NMR vs. X-ray).
  • Ethical Reporting : Disclose synthetic yields, purity, and assay limitations explicitly, following guidelines from authoritative journals .

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